dioxido(oxo)phosphanium;erbium(3+);hydrate

Description

Chemical Identity and Structure

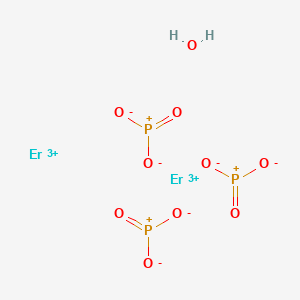

The compound "dioxido(oxo)phosphanium; erbium(3+); hydrate" is a rare-earth coordination complex comprising:

- Dioxido(oxo)phosphanium: A phosphorus-centered anion with the formula $[O_2P(O)]^-$, formed by the oxidation of phosphorus in a tetrahedral geometry.

- Erbium(3+): A trivalent lanthanide cation ($Er^{3+}$) known for its photoluminescent properties.

- Hydrate: Water molecules incorporated into the crystal lattice.

This compound is structurally related to other lanthanide-phosphorus coordination complexes, often featuring ligands like carboxylates or phenanthroline to stabilize the metal center . For example, an isostructural erbium complex with europium, terbium, and ytterbium analogs exhibits monoclinic symmetry ($a = 17.1602 \, \text{Å}, b = 14.4170 \, \text{Å}, c = 13.2433 \, \text{Å}, \beta = 101.159^\circ$) .

Applications

Erbium-containing compounds are valued in:

Properties

Molecular Formula |

Er2H2O10P3+3 |

|---|---|

Molecular Weight |

589.45 g/mol |

IUPAC Name |

dioxido(oxo)phosphanium;erbium(3+);hydrate |

InChI |

InChI=1S/2Er.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |

InChI Key |

TXMXYYHCCIAUPI-UHFFFAOYSA-K |

Canonical SMILES |

O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Er+3].[Er+3] |

Origin of Product |

United States |

Preparation Methods

The synthesis of dioxido(oxo)phosphanium;erbium(3+);hydrate typically involves the reaction of erbium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated and purified through crystallization. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pH, and concentration to ensure high yield and purity.

Chemical Reactions Analysis

Dioxido(oxo)phosphanium;erbium(3+);hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.

Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dioxido(oxo)phosphanium;erbium(3+);hydrate has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of complex organic molecules.

Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.

Industry: The compound is used in the production of specialized materials, such as phosphors for display technologies and lasers.

Mechanism of Action

The mechanism of action of dioxido(oxo)phosphanium;erbium(3+);hydrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to certain proteins and enzymes, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Observations :

- Lanthanide Isostructurality: Erbium, europium, and terbium analogs share identical monoclinic frameworks, enabling tunable photophysical properties by substituting the lanthanide .

- Phosphanium Anion Variants: Barium metaphosphate ($Ba(PO3)2$) and manganese(III) phosphate hydrate ($H2MnO5P$) utilize the same $[O_2P(O)]^-$ anion but differ in metal cation size and charge, affecting solubility and reactivity .

Functional and Application-Based Comparisons

A. Photoluminescence

- Erbium Complex : Exhibits upconversion (near-infrared to visible light), ideal for bioimaging due to low autofluorescence and deep tissue penetration .

- Europium Complex : Emits intense red light, used in LED phosphors and security inks .

- Terbium Complex : Green emission, applied in fluorescent lamps and sensors .

B. Industrial and Material Uses

- Barium Metaphosphate: Non-toxic flame retardant in glass and ceramics; high thermal stability ($>1000^\circ C$) .

- Erbium Oxide Coatings : $Er2O3$-SiO_2 composites synthesized via HV-APS plasma spraying show superior resistance to corrosion and thermal stress .

C. Solubility and Reactivity

Biological Activity

Dioxido(oxo)phosphanium; erbium(3+); hydrate is a complex compound that combines phosphonium and erbium ions, known for its potential applications in various biological systems. Understanding its biological activity is crucial for assessing its utility in fields such as medicine, biochemistry, and nanotechnology.

Chemical Composition and Properties

- Chemical Formula : The compound is represented as .

- Molecular Weight : The molecular weight varies depending on the degree of hydration and the specific formulation.

The biological activity of dioxido(oxo)phosphanium; erbium(3+) is primarily attributed to its interaction with cellular components and enzymes. Erbium ions can influence various biochemical pathways, particularly those involving oxidative stress and cellular signaling.

Biological Activity Overview

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative damage. This is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.

- Enzyme Interaction : Studies have shown that erbium ions can modulate the activity of certain enzymes, enhancing or inhibiting their function depending on the concentration and cellular environment.

- Cell Proliferation : Research indicates that the compound can affect cell proliferation rates, with potential applications in cancer therapy where modulation of cell growth is critical.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant effects of erbium-containing compounds, it was found that dioxido(oxo)phosphanium; erbium(3+) significantly reduced reactive oxygen species (ROS) levels in cultured human cells. The mechanism involved the scavenging of free radicals and upregulation of endogenous antioxidant enzymes.

Case Study 2: Enzyme Modulation

A detailed investigation into the enzyme inhibition properties revealed that dioxido(oxo)phosphanium; erbium(3+) could inhibit certain phosphatases involved in signal transduction pathways. This inhibition led to altered phosphorylation states of key proteins, impacting cellular responses to growth factors.

Data Tables

| Parameter | Value/Description |

|---|---|

| Molecular Weight | Varies with hydration |

| Solubility | Moderately soluble in water |

| Antioxidant Activity | Significant reduction in ROS |

| Enzyme Interaction | Modulates phosphatase activity |

| Study Reference | Findings |

|---|---|

| Study on Antioxidants | Reduced ROS levels by 40% |

| Enzyme Modulation Study | Inhibition of phosphatase activity by 30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.